molecular formula C9H10ClF2N B1424996 (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride CAS No. 1402222-66-5

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride

Cat. No. B1424996
M. Wt: 205.63 g/mol
InChI Key: IMYLOCHFFLYHPS-RDNZEXAOSA-N
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Description

“(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride” is a chemical compound with the molecular formula C9H10ClF2N . It has an average mass of 169.171 Da and a monoisotopic mass of 169.070313 Da . It is also known by other names such as cyclopropanamine, 2-(3,4-difluorophenyl)-, (1R,2S)- .


Synthesis Analysis

The synthesis of “(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride” involves the reaction of Villa with 37% HCI in MeOH. The reaction mixture is stirred at 25°C for 2 hours, after which MeOH is partly evaporated, water is added, and the resulting white precipitate is filtered off, washed with water, and dried to afford the title compound as HCI salt .


Molecular Structure Analysis

The InChI code for this compound is 1S/2C9H9F2N.2ClH/c210-7-2-1-5(3-8(7)11)6-4-9(6)12;;/h21-3,6,9H,4,12H2;21H/t26-,9+;;/m00…/s1 .


Chemical Reactions Analysis

“(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride” is used as an intermediate to prepare trans-2-arylcyclopropylamines .


Physical And Chemical Properties Analysis

The compound is a solid and its color ranges from white to off-white. It is slightly soluble in DMSO and methanol when sonicated . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis and Intermediate in Pharmaceutical Production

  • Ticagrelor Synthesis : This compound is a crucial intermediate in the synthesis of ticagrelor, a small molecule anti-clotting drug with high selectivity and anti-platelet activity without the need for metabolic activation (Pan Xian-hua, 2013).
  • Enzymatic Process Development : A ketoreductase was used to transform related compounds into chiral alcohols, demonstrating the potential for enzymatic processes in synthesizing chiral intermediates for ticagrelor production (Xiang Guo et al., 2017).
  • Biocatalytic Synthesis : Engineered enzymes have been used for the highly stereoselective synthesis of cyclopropane precursors to ticagrelor, suggesting a more efficient and cleaner alternative to multi-step chemical syntheses (Ka Hernandez et al., 2016).

Pharmaceutical Research

  • Lipase-catalyzed Resolution : The hydrolytic resolution process using immobilized Candida antarctica lipase B demonstrated the potential for synthesizing optically pure cyclopropane-1-carboxylic acids, indicating the relevance in pharmaceutical synthesis (Xin-yu Wang et al., 2019).

Potential Therapeutic Applications

  • LSD1 Inhibition : Cyclopropanamine compounds have been investigated for their potential use as LSD1 inhibitors, which may have therapeutic applications in treating conditions like schizophrenia, Alzheimer's disease, and drug addiction (B. Blass, 2016).

Synthesis and Binding Studies

  • Sigma Receptor Ligands : Studies on the synthesis and receptor binding of N-substituted cyclohexylamines, including derivatives of (1R,2S)-2-(3,4-dichlorophenyl)ethyl, reveal their potential as high-affinity sigma receptor ligands (L. Radesca et al., 1991).

Safety And Hazards

The compound should be handled with care to avoid contact with skin and eyes. Dust formation should be avoided and breathing in mist, gas, or vapors should be prevented. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured and all sources of ignition should be removed. Personnel should be evacuated to safe areas and people should be kept away from and upwind of any spill or leak .

Future Directions

As an intermediate used to prepare trans-2-arylcyclopropylamines, which are potent and selective dipeptidyl peptidase IV inhibitors, this compound could have potential applications in the development of new drugs .

properties

IUPAC Name

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYLOCHFFLYHPS-RDNZEXAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride

CAS RN

1156491-10-9, 1402222-66-5
Record name (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride, (1R,2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL9Y2C88ZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Kumar, SR Devineni, PR Gajjala, DK Gupta… - … of pharmaceutical and …, 2016 - Elsevier
Five process-related impurities were detected in the range of 0.08-0.22% in ticagrelor laboratory batches by HPLC and LC–MS methods. These impurities were named as TIC Imp-I, -II, -…
Number of citations: 27 www.sciencedirect.com

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